molecular formula C5H6BrNOS B2435976 (5-Bromo-2-methylthiazol-4-yl)methanol CAS No. 1092506-38-1

(5-Bromo-2-methylthiazol-4-yl)methanol

Cat. No.: B2435976
CAS No.: 1092506-38-1
M. Wt: 208.07
InChI Key: DOYOCBDRIICRGX-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a thiazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol typically involves the bromination of 2-methylthiazole followed by a hydroxymethylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde for the hydroxymethylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylthiazol-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-methylthiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methylthiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOCBDRIICRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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